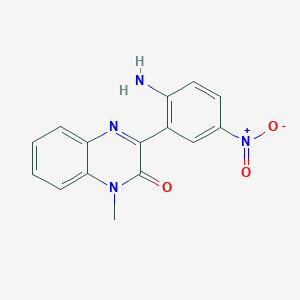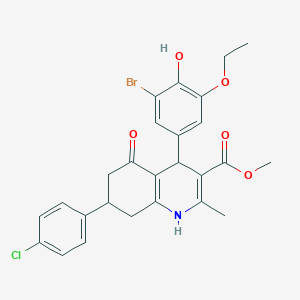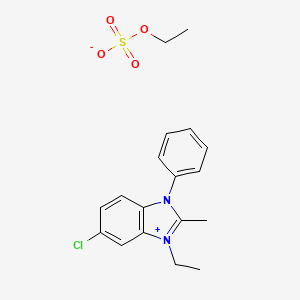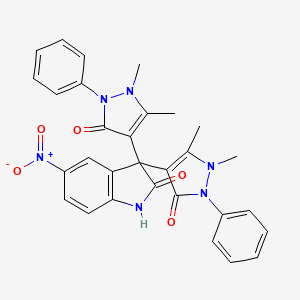
3-(2-amino-5-nitrophenyl)-1-methyl-2(1H)-quinoxalinone
説明
3-(2-amino-5-nitrophenyl)-1-methyl-2(1H)-quinoxalinone, also known as ANQX, is a synthetic compound that belongs to the quinoxaline family. ANQX has gained attention due to its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
Synthesis and Chemical Reactions
- Quinoxaline derivatives, including 3-(2-amino-5-nitrophenyl)-1-methyl-2(1H)-quinoxalinone, are synthesized through various chemical reactions. These derivatives can undergo reactions with alkyl, benzyl, and arenesulfonyl halides, benzoyl chloride, and P2S5, leading to the formation of different quinoxaline compounds (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).
Crystal Structure Analysis
- The crystal structures of quinoxaline derivatives, including the 3-methyl-7-nitro-2(1H)-quinoxalinone variant, have been analyzed using X-ray single crystal and powder diffraction data. These analyses provide insights into the molecular arrangement and bonding patterns within these compounds (Mondieig et al., 2011).
Pharmacological Applications
- Quinoxaline derivatives are studied for their potential pharmacological applications. For example, they have been evaluated for antimalarial activity and their structure-activity relationships have been explored to enhance their efficacy (Werbel et al., 1986).
Use in Fluorescence and Photophysics
- Certain quinoxaline derivatives are used as fluorescence derivatization reagents. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone is utilized for the fluorescent tagging of carboxylic acids in high-performance liquid chromatography, demonstrating the compound's relevance in analytical chemistry (Yamaguchi et al., 1985).
Application in Novel Synthesis Techniques
- Innovative synthesis techniques have been developed for quinoxaline derivatives. For instance, a novel approach to synthesize 1-Phenyl-3-methyl-6-N,N-dibutylamino-2(1H)-quinoxalinone highlights the evolving methodologies in producing these compounds (Xiao, 2001).
Solid-Phase Synthesis for Pharmacological Relevance
- The solid-phase synthesis of quinoxalin-2(1H)-ones, including variants similar to 3-(2-amino-5-nitrophenyl)-1-methyl-2(1H)-quinoxalinone, has been explored. This method is particularly significant for producing pharmacologically relevant compounds efficiently (Carbain et al., 2016).
Exploring Molecular Interactions and Structures
- Studies on the structures of quinoxaline derivatives, such as the analysis of 1–4 quinolinone structures with bromine and nitrobenzyl ligands, contribute to a deeper understanding of molecular interactions and the potential for various applications in science and technology (Michelini et al., 2019).
特性
IUPAC Name |
3-(2-amino-5-nitrophenyl)-1-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-18-13-5-3-2-4-12(13)17-14(15(18)20)10-8-9(19(21)22)6-7-11(10)16/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNODDLIJOMTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=C(C=CC(=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-5-nitrophenyl)-1-methylquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)

![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)


![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)

![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
